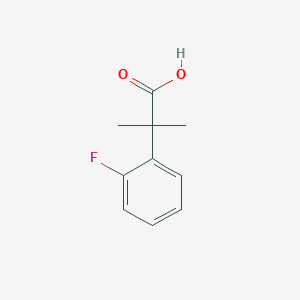

2-(2-Fluorophenyl)-2-methylpropanoic acid

Descripción general

Descripción

The compound “2-(2-Fluorophenyl)-2-methylpropanoic acid” is a type of organic compound. It’s likely to be used as a biochemical reagent in life science related research .

Synthesis Analysis

While specific synthesis methods for “2-(2-Fluorophenyl)-2-methylpropanoic acid” were not found, similar compounds have been synthesized through various methods, including the use of thiazolino [3,2- c ]pyrimidin-5,7-diones .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction . The structure of these molecules is often determined by single crystal X-ray diffraction and compared with the molecular structure optimized by Density Functional Theory (DFT) .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve substitution reactions . These compounds can also be used as chiral derivatizing agents for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular formula and weight of a similar compound, [2-(2-Fluorophenyl)-2-oxoethyl]malononitrile, are C11H7FN2O and 202.184 Da, respectively .Aplicaciones Científicas De Investigación

1. Stereochemistry and Asymmetric Synthesis

The stereochemistry of catabolism of DNA bases and anti-cancer drugs like 5-fluorouracil involves compounds like 2-(2-Fluorophenyl)-2-methylpropanoic acid. Studies show that catabolism proceeds with specific stereochemistry, aiding in understanding biochemical pathways and drug metabolism (Gani et al., 1985).

2. Synthetic Chemistry Approaches

Research in synthetic chemistry has led to the development of various synthetic methods for optically active 2-fluoropropanoic acid and its analogs. These methods are crucial for producing high-purity enantiomers for further pharmaceutical and biochemical applications (Fritz-Langhals & Schu¨tz, 1993).

3. Radiopharmaceutical Development

Fluorinated analogs of alpha-aminoisobutyric acid, including 2-amino-3-fluoro-2-methylpropanoic acid, have been developed and radiolabeled for potential use in imaging brain tumors using positron emission tomography (PET). These compounds offer a promising approach to targeting neoplasms based on altered metabolic states (McConathy et al., 2002).

4. Biocompatible Macromolecular Luminogens

Research into biocompatible macromolecular luminogens involves the synthesis of compounds like 2-(dimethylamino)ethyl methacrylate-co-2-(dimethylamino)ethyl 3-(N-(methylol)acrylamido)-2-methylpropanoate-co-N-(methylol)acrylamide. These compounds are used for sensitive detection and removal of heavy metals like Fe(III) and Cu(II), and also for cell imaging applications (Dutta et al., 2020).

5. Enzymatic Synthesis

The enzymatic synthesis of β-hydroxy-α,α-dialkyl-α-amino acids using threonine aldolases demonstrates the application of enzymes in producing complex organic compounds. For instance, (2R,3S)-2-amino-3-(2-fluorophenyl)-3-hydroxy-2-methylpropanoic acid is generated via enzymatic reactions, highlighting the potential for biocatalysis in organic synthesis (Blesl et al., 2018).

6. Fluorescent pH Probes

Compounds like 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal are used as ratiometric fluorescent pH probes. These probes have applications in detecting strong acidity in living cells, highlighting their potential in biomedical research and diagnostics (Nan et al., 2015).

7. Crystal Structure Analysis

The synthesis and analysis of crystal structures of compounds like 2-methylpropan-2-aminium methyl((4-fluorobenzamido)(4-fluorophenyl)methyl)phosphonate offer insights into molecular configurations and interactions, vital for understanding chemical bonding and designing new materials (Gao Yu, 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves the oxidative addition of electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura coupling reaction, which similar compounds participate in, involves the transmetalation of nucleophilic organic groups from boron to palladium .

Result of Action

It’s worth noting that similar compounds have been used in the synthesis of biologically active compounds .

Action Environment

It’s worth noting that similar compounds have been used in reactions that are generally environmentally benign .

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCIKELFJWXVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649770 | |

| Record name | 2-(2-Fluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)-2-methylpropanoic acid | |

CAS RN |

870849-49-3 | |

| Record name | 2-(2-Fluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.